2,3-Dichloro-5-nitrophenol
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Overview
Description
2,3-Dichloro-5-nitrophenol is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenol ring. This compound is known for its significant chemical reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-5-nitrophenol can be synthesized through the nitration of 2,3-dichlorophenol. The nitration process involves the reaction of 2,3-dichlorophenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include controlled temperature and concentration to ensure the selective nitration at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The phenol group can be oxidized to quinones under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 2,3-Dichloro-5-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
2,3-Dichloro-5-nitrophenol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and interaction with biological molecules.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-nitrophenol involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds and interact with enzymes and proteins. The chlorine atoms can undergo substitution reactions, making the compound versatile in various chemical processes.
Comparison with Similar Compounds
- 2,4-Dichloro-5-nitrophenol
- 2,3-Dichloro-4-nitrophenol
- 2,3-Dichloro-6-nitrophenol
Comparison: 2,3-Dichloro-5-nitrophenol is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPYWSMHAVVJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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